molecular formula C6H9NO2S B2736227 (2-Ethoxy-1,3-thiazol-5-yl)methanol CAS No. 937648-96-9

(2-Ethoxy-1,3-thiazol-5-yl)methanol

Cat. No.: B2736227
CAS No.: 937648-96-9
M. Wt: 159.2
InChI Key: FDGAQIGCOKUYBM-UHFFFAOYSA-N
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Description

(2-Ethoxy-1,3-thiazol-5-yl)methanol is an organic compound with the molecular formula C6H9NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-1,3-thiazol-5-yl)methanol typically involves the reaction of ethoxyacetaldehyde with thiosemicarbazide, followed by cyclization and subsequent reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction typically produces alcohols .

Scientific Research Applications

(2-Ethoxy-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • (2-Chloro-1,3-thiazol-5-yl)methanol
  • (2-Methyl-1,3-thiazol-5-yl)methanol
  • (2-Methoxy-1,3-thiazol-5-yl)methanol

Comparison: Compared to its analogs, (2-Ethoxy-1,3-thiazol-5-yl)methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For instance, the ethoxy group may enhance its solubility in organic solvents and affect its interaction with biological targets .

Properties

IUPAC Name

(2-ethoxy-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAQIGCOKUYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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